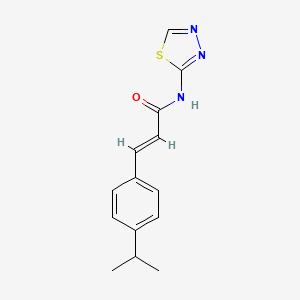
N-(3-fluorophenyl)-N'-(2-methyl-3-nitrophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-N'-(2-methyl-3-nitrophenyl)thiourea, also known as FNPT, is a chemical compound with potential applications in scientific research. It is a thiourea derivative that has been synthesized through various methods and has been found to have interesting biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of N-(3-fluorophenyl)-N'-(2-methyl-3-nitrophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. It has been shown to inhibit the activity of α-glucosidase and xanthine oxidase, which are involved in the metabolism of glucose and purines, respectively. This compound has also been found to modulate the activity of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to exhibit antidiabetic activity by reducing blood glucose levels in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-N'-(2-methyl-3-nitrophenyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit interesting biochemical and physiological effects, making it a potential candidate for further research. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on N-(3-fluorophenyl)-N'-(2-methyl-3-nitrophenyl)thiourea. One direction is to further investigate its mechanism of action and the signaling pathways it modulates. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and diabetes. Additionally, the synthesis of this compound derivatives with improved activity and selectivity could also be explored.
In conclusion, this compound is a thiourea derivative with potential applications in scientific research. It has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects, including antitumor, anti-inflammatory, and antidiabetic activities. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
N-(3-fluorophenyl)-N'-(2-methyl-3-nitrophenyl)thiourea can be synthesized through various methods, including the reaction of 3-fluoroaniline with 2-methyl-3-nitrobenzoyl isothiocyanate in the presence of a base. Another method involves the reaction of 3-fluoroaniline with 2-methyl-3-nitrobenzoyl chloride, followed by the addition of thiourea in the presence of a base. Both methods yield this compound as a white solid.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-N'-(2-methyl-3-nitrophenyl)thiourea has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antidiabetic activities. This compound has also been shown to inhibit the activity of certain enzymes, such as α-glucosidase and xanthine oxidase, which are involved in diseases such as diabetes and gout.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c1-9-12(6-3-7-13(9)18(19)20)17-14(21)16-11-5-2-4-10(15)8-11/h2-8H,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRDGBPTPVEFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
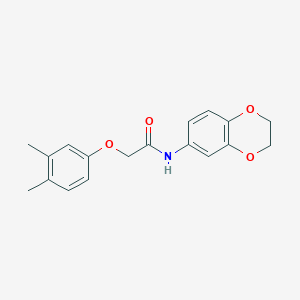

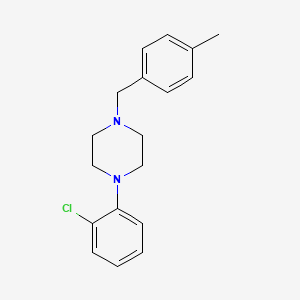
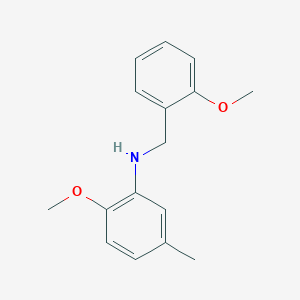
![2,4-dibromo-6-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5874483.png)

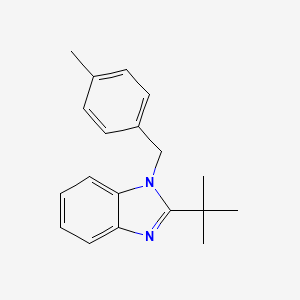
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B5874502.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5874508.png)
![8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)
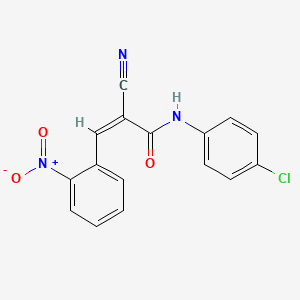
![2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5874528.png)
